N-[3-methyl-5-(6-pyridin-3-ylimidazo[1,2-b]pyrazol-1-yl)phenyl]-3-(pentafluoro-lambda6-sulfanyl)benzamide
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Overview
Description
BAY-309 is a potent inhibitor of the interaction between KRAS and SOS1, which are proteins involved in cell signaling pathways. This compound has shown promise in inhibiting the growth of cancer cells, particularly those with KRAS mutations . The chemical name of BAY-309 is ®-6,7-Dimethoxy-2-methyl-N-[1-[4-[2-[(methylamino)methyl]phenyl]thiophene-2-yl]ethyl]quinazolin-4-amine .
Preparation Methods
The synthesis of BAY-309 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the quinazoline core: This involves the reaction of appropriate starting materials under specific conditions to form the quinazoline ring.
Introduction of the thiophene moiety: The thiophene ring is introduced through a series of reactions, including halogenation and coupling reactions.
Final coupling and purification: The final step involves coupling the quinazoline and thiophene intermediates, followed by purification to obtain the desired compound with high purity.
Chemical Reactions Analysis
BAY-309 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: BAY-309 can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common reagents and conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
BAY-309 has several scientific research applications, including:
Cancer research: It is used to study the inhibition of KRAS-SOS1 interaction, which is crucial in the development of certain cancers.
Signal transduction studies: Researchers use BAY-309 to investigate the signaling pathways involving KRAS and SOS1.
Drug development: The compound serves as a lead compound for developing new drugs targeting KRAS mutations.
Biological studies: BAY-309 is used to study the biological effects of inhibiting KRAS-SOS1 interaction in various cell lines.
Mechanism of Action
BAY-309 exerts its effects by binding to the SOS1 protein, thereby preventing its interaction with KRAS. This inhibition disrupts the downstream signaling pathways that are essential for the growth and survival of cancer cells with KRAS mutations. The primary molecular targets of BAY-309 are the SOS1 and KRAS proteins, and the pathways involved include the RAS-RAF-MEK-ERK signaling pathway .
Comparison with Similar Compounds
BAY-309 is unique compared to other similar compounds due to its high potency and specificity in inhibiting the KRAS-SOS1 interaction. Similar compounds include:
ARS-853: Another KRAS inhibitor that targets the KRAS G12C mutation.
BI-3406: A compound with a similar chemical core structure that also inhibits the SOS1-KRAS interaction.
Trametinib: A MEK inhibitor that works downstream of KRAS in the signaling pathway.
BAY-309 stands out due to its ability to inhibit the interaction between KRAS and SOS1, making it a valuable tool in cancer research and drug development .
Properties
Molecular Formula |
C24H18F5N5OS |
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Molecular Weight |
519.5 g/mol |
IUPAC Name |
N-[3-methyl-5-(6-pyridin-3-ylimidazo[1,2-b]pyrazol-1-yl)phenyl]-3-(pentafluoro-λ6-sulfanyl)benzamide |
InChI |
InChI=1S/C24H18F5N5OS/c1-16-10-19(31-24(35)17-4-2-6-21(12-17)36(25,26,27,28)29)13-20(11-16)33-8-9-34-23(33)14-22(32-34)18-5-3-7-30-15-18/h2-15H,1H3,(H,31,35) |
InChI Key |
MOONEVNPHKFNGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN3C2=CC(=N3)C4=CN=CC=C4)NC(=O)C5=CC(=CC=C5)S(F)(F)(F)(F)F |
Origin of Product |
United States |
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